molecular formula C15H12FNO4 B3609576 2-fluorobenzyl 2-methyl-3-nitrobenzoate

2-fluorobenzyl 2-methyl-3-nitrobenzoate

Cat. No.: B3609576
M. Wt: 289.26 g/mol
InChI Key: IPSGJEHDJUWSGF-UHFFFAOYSA-N
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Description

“2-fluorobenzyl 2-methyl-3-nitrobenzoate” is a chemical compound with the molecular formula C15H12FNO4 . It is used as an intermediate in organic synthesis and pharmaceutical development .


Synthesis Analysis

The synthesis of “this compound” involves a reaction of 2-fluoro-3-nitrobenzoic acid in methanol (MeOH) treated with concentrated H2SO4. The reaction is stirred at 50 °C for 16 hours. The solvent is then removed under reduced pressure and the residue is diluted with EtO Ac .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 15 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 289.259 Da and the monoisotopic mass is 289.075043 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 77-80°C, a predicted boiling point of 310.8±27.0°C, and a predicted density of 1.388±0.06 g/cm3 . It is a solid substance with an off-white to pale yellow color .

Mechanism of Action

The mechanism of action of “2-fluorobenzyl 2-methyl-3-nitrobenzoate” is not specified in the searched resources. As an intermediate in organic synthesis and pharmaceutical development, its mechanism of action would depend on the specific context of its use .

Future Directions

The future directions for “2-fluorobenzyl 2-methyl-3-nitrobenzoate” are not specified in the searched resources. As an intermediate in organic synthesis and pharmaceutical development, its future directions would likely involve its use in the synthesis of new compounds or drugs .

Properties

IUPAC Name

(2-fluorophenyl)methyl 2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-10-12(6-4-8-14(10)17(19)20)15(18)21-9-11-5-2-3-7-13(11)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSGJEHDJUWSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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